![molecular formula C16H16BrNO3 B2858768 2-bromo-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzamide CAS No. 1396884-13-1](/img/structure/B2858768.png)
2-bromo-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzamide
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Description
2-bromo-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential therapeutic effects. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been studied in depth.
Scientific Research Applications
Synthesis and Chemical Reactivity
Palladium(0)-catalyzed cyclization techniques involving bromoallenes, propargyl chlorides, and carbonates bearing hydroxy and benzamide groups have been developed to stereoselectively produce functionalized tetrahydrofuran. These methodologies rely on the relative configuration of the benzamide and leaving groups, showcasing the compound's application in the synthesis of biologically active marine natural products like pachastrissamine (jaspine B) through a bis-cyclization approach (Inuki et al., 2010). Similarly, the Diels-Alder reaction and subsequent modifications provide a route to stereoselective synthesis of aminobromocyclitol derivatives from furan, highlighting the compound's versatility in constructing complex molecules with high stereoselectivity (Reynard et al., 1991).
Biological Activities and Pharmacological Potential
The unique structure of 2-bromo-N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzamide and related compounds have been implicated in various biological and pharmacological studies. For instance, compounds showing biological activity include "N-mustards" like 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, which belong to a class demonstrating notable pharmacological properties (Galešić & Vlahov, 1990). Additionally, the synthesis of N-(1-Naphthyl)furan-2-carboxamide and its subsequent conversion to 2-(furan-2-yl)benzo[e][1,3]benzothiazole exemplifies the compound's application in generating molecules capable of undergoing electrophilic substitution reactions, further demonstrating its utility in creating bioactive molecules (Aleksandrov et al., 2017).
properties
IUPAC Name |
2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c17-13-5-2-1-4-12(13)15(19)18-10-16(20,11-7-8-11)14-6-3-9-21-14/h1-6,9,11,20H,7-8,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRLDIWTFLVBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=CC=CC=C2Br)(C3=CC=CO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]benzamide |
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